molecular formula C10H8N2O3 B083775 (4-Oxo-4H-quinazolin-3-yl)-acetic acid CAS No. 14663-53-7

(4-Oxo-4H-quinazolin-3-yl)-acetic acid

Cat. No. B083775
CAS RN: 14663-53-7
M. Wt: 204.18 g/mol
InChI Key: BBBICQPTZBHLBM-UHFFFAOYSA-N
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Description

“(4-Oxo-4H-quinazolin-3-yl)-acetic acid” is a chemical compound with the molecular formula C11H10N2O3 . It is also known as 2-(4-Oxo-4H-quinazolin-3-yl)-benzoic acid .


Molecular Structure Analysis

The molecular structure of “(4-Oxo-4H-quinazolin-3-yl)-acetic acid” is represented by the formula C11H10N2O3 . The molecular weight of this compound is 218.21 .


Physical And Chemical Properties Analysis

“(4-Oxo-4H-quinazolin-3-yl)-acetic acid” has a molecular weight of 218.21 and a molecular formula of C11H10N2O3 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

  • Synthesis of Novel Derivatives for Biological Activity : Havaldar and Patil (2008) synthesized derivatives of [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid and screened them for biological activity. The structures of these new compounds were confirmed using spectroscopic methods (Havaldar & Patil, 2008).

  • Anticancer Agents Development : Awad et al. (2018) developed α-aminophosphonates based on quinazolinone moiety as potential anticancer agents. They showed that these synthesized compounds exhibited significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).

  • Synthesis of 1, 2, 4 Triazole Derivatives : Another study by Havaldar and Patil (2008) involved the synthesis of 1, 2, 4 triazole derivatives from [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid and their subsequent screening for biological activity (Havaldar & Patil, 2008).

  • Antibacterial and Antifungal Activities : El-Shenawy (2017) utilized quinazolinylbenzoic acid as a precursor for synthesizing heterocyclic systems that demonstrated high antibacterial and antifungal activities (El-Shenawy, 2017).

  • Synthesis of 2-(4-Oxo-3,4- Dihydroquinazolin-2-Ylsulfinylmethyl)-3H-Quinazolin-4-One : Reddy et al. (2012) described the synthesis of this compound under eco-friendly conditions and green chemistry principles (Reddy et al., 2012).

  • Peptide Deformylase Inhibitors : A study in 2001 discovered potent, selective inhibitors of the Escherichia coli peptide deformylase, derived from (5-chloro-2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide, which could have implications in antibacterial applications (Apfel et al., 2001).

  • Antiallergy Agents : LeMahieu et al. (1983) prepared a series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids and evaluated them for antiallergic activity, finding significant potency in some compounds (LeMahieu et al., 1983).

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBICQPTZBHLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352567
Record name (4-Oxo-4H-quinazolin-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Oxo-4H-quinazolin-3-yl)-acetic acid

CAS RN

14663-53-7
Record name 4-Oxo-3(4H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14663-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Oxo-4H-quinazolin-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AMMF Eissa, KA Hebash, MA Riya, SIM Ramadan - Synthesis, 2013 - fsc.stafpu.bu.edu.eg
In attempt to find new pharmacological active molecules, we synthesized 6-iodo-4H-3, 1-benzoxazin-4-one and allowed it to react with some nitrogen nucleophiles namely; …
Number of citations: 1 fsc.stafpu.bu.edu.eg
AMF Eissa - Grasas Y aceites, 2007 - grasasyaceites.revistas.csic.es
This study continues our series of synthesis of surface active agents containing heterocyclic moiety. NHeptadecanoyl-3-(4-oxo-4H-benzo [d][1, 3] oxazin-2-yl)-acrylamide (4) was used …
Number of citations: 16 grasasyaceites.revistas.csic.es
JF Liu, P Ye, B Zhang, G Bi, K Sargent… - The Journal of …, 2005 - ACS Publications
A microwave-promoted three-component one-pot reaction has been developed to provide access to the core pyrazino[2,1-b]quinazoline-3,6-dione (1) scaffold, which is common to …
Number of citations: 103 pubs.acs.org
AF Wasfy, AA Aly, MS Behalo, NS Mohamed - Der PharmaChemica, 2013 - bu.edu.eg
A novel series of phthalazine derivatives bearing isoindol-1, 3-dione moiety were synthesized by treating ethyl {4-[4-(1, 3-dioxo-1, 3-dihydroisoindole-2-yl)-phenyl] phthalazin-1-yloxy} …
Number of citations: 15 www.bu.edu.eg
SA Salim, MS Habeeb - 10th International Conference on Chemical …, 2018 - academia.edu
The current study aimed to promote the production of active secondary metabolites from Thevetia neriifolia callus using cholesterol and salicylic acid individually. The callus of this plant …
Number of citations: 1 www.academia.edu
SA Salim - cms.atu.edu.iq
The current study is to compare between the callus extract and the natural plant leaves extract of the yellow oleander (Thevetia neriifolia Juss.) in the antioxidant activity and their …
Number of citations: 2 cms.atu.edu.iq

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